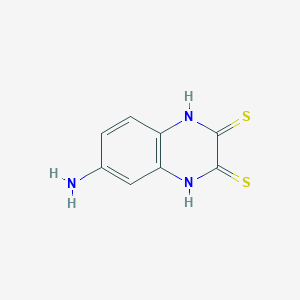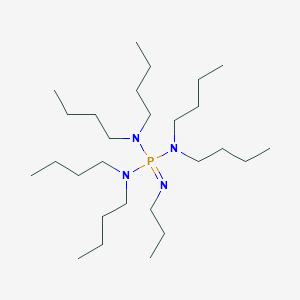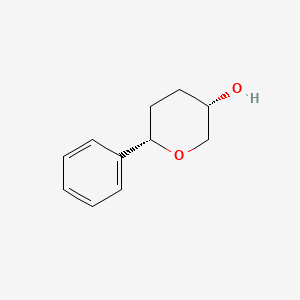phosphane CAS No. 82195-33-3](/img/structure/B14416070.png)
[4-(Dimethylphosphanyl)butyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylphosphanyl)butylphosphane is an organophosphorus compound that features two phosphane groups attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphanyl)butylphosphane typically involves the reaction of 4-chlorobutylphosphane with dimethylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydride. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(Dimethylphosphanyl)butylphosphane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
4-(Dimethylphosphanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphane groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphane derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(Dimethylphosphanyl)butylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in processes such as hydroformylation and hydrogenation.
Biology
In biological research, this compound is explored for its potential in drug delivery systems. Its unique structure allows for the attachment of various bioactive molecules, facilitating targeted delivery and controlled release.
Medicine
In medicine, 4-(Dimethylphosphanyl)butylphosphane is investigated for its potential use in radiopharmaceuticals. The compound’s ability to chelate metal ions makes it suitable for imaging and therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its role in the formation of metal-organic frameworks (MOFs) and other porous materials is of particular interest for applications in gas storage and separation.
作用機序
The mechanism of action of 4-(Dimethylphosphanyl)butylphosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand, but with three phenyl groups instead of a butyl chain.
Tris(dimethylphosphanyl)methane: Features three dimethylphosphane groups attached to a central carbon atom.
Uniqueness
4-(Dimethylphosphanyl)butylphosphane is unique due to its combination of a butyl chain and dimethylphosphane groups, providing a balance between flexibility and steric hindrance. This unique structure allows for specific interactions with metal centers, making it a versatile ligand in various catalytic applications.
特性
CAS番号 |
82195-33-3 |
|---|---|
分子式 |
C18H24P2 |
分子量 |
302.3 g/mol |
IUPAC名 |
4-dimethylphosphanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H24P2/c1-19(2)15-9-10-16-20(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3 |
InChIキー |
ZHHWQCCLLHCQNG-UHFFFAOYSA-N |
正規SMILES |
CP(C)CCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


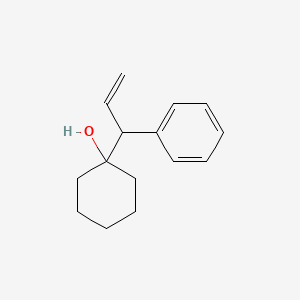
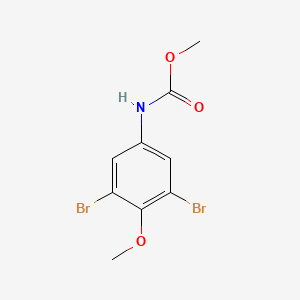
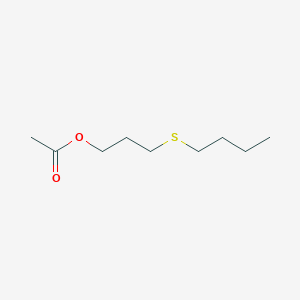
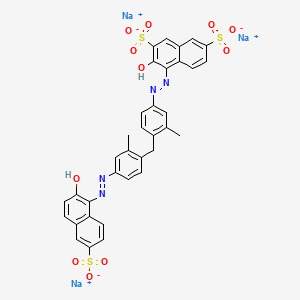
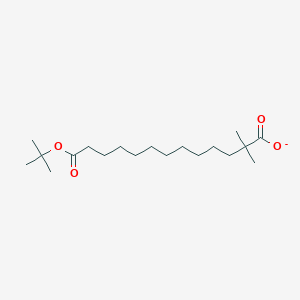

![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
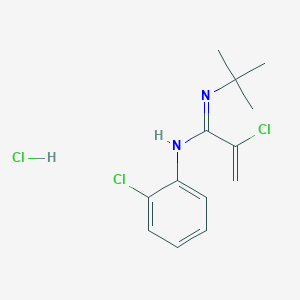
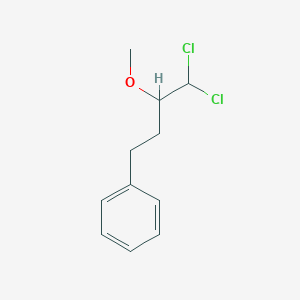
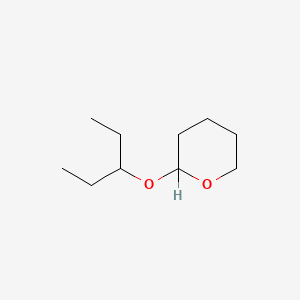
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
